Dbo-83

Description

Overview of DBO-83 as a Chemical Entity

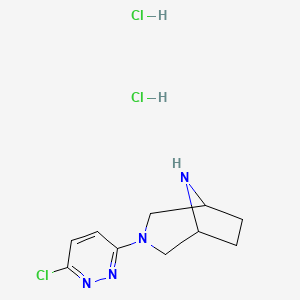

This compound, formally known as 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride (B599025), is a synthetic chemical entity characterized by its diazabicyclooctane ring system substituted with a 6-chloro-3-pyridazinyl group wikipedia.orgfishersci.finih.gov. In its dihydrochloride form, it possesses a molecular formula of C₁₀H₁₃ClN₄ • 2HCl and a molecular weight of 297.61 g/mol fishersci.finih.govwikipedia.org. It typically presents as a solid and exhibits solubility in water fishersci.finih.gov. The compound's structural features are critical to its interaction with biological targets, making it a valuable tool in chemical biology research.

Classification within Bicyclic Amidines in Academic Research

This compound is recognized as a member of the bicyclic amidine class of organic compounds wikipedia.org. This classification highlights its distinct structural characteristics, featuring a fused ring system containing two nitrogen atoms within a bicyclic framework and an amidine functional group. The bicyclic amidine scaffold is a recurring motif in medicinal chemistry, often associated with compounds exhibiting diverse pharmacological activities due to their rigid structures and potential for specific receptor interactions. The broader diazabicyclooctane (DBO) scaffold itself has been explored in various contexts, including the development of beta-lactamase inhibitors guidetopharmacology.orguni.lucdutcm.edu.cnguidetopharmacology.org. However, this compound's specific chemical decoration directs its activity towards a particular biological target class.

Primary Research Focus: Nicotinic Acetylcholine (B1216132) Receptor Agonism

The primary research focus on this compound centers on its role as a novel agonist of nicotinic acetylcholine receptors (nAChRs) fishersci.fiwikipedia.orgwikipedia.orgontosight.ai. nAChRs are a class of ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. Research findings indicate that this compound exhibits high affinity for these receptors. Specifically, it binds to nAChRs in rat cortical membranes with a dissociation constant (Kᵢ) value of 4.1 nM, as determined in a radioligand binding assay utilizing [³H]cytisine fishersci.fiwikipedia.orgontosight.ai. Cytisine itself is known as a partial agonist at α4β2 nAChRs and an agonist at α7 nAChRs, suggesting that this compound likely interacts with these specific receptor subtypes fishersci.fiwikipedia.org.

Table 1: this compound Binding Affinity to Nicotinic Acetylcholine Receptors

| Receptor Type/Origin | Binding Affinity (Kᵢ) | Assay Method | Reference |

| nAChRs (rat cortical membranes) | 4.1 nM | Radioligand binding with [³H]cytisine | fishersci.fiwikipedia.orgontosight.ai |

Contextualizing this compound in Contemporary Neuroscience and Medicinal Chemistry Research

This compound's activity as an nAChR agonist places it within a significant area of contemporary neuroscience and medicinal chemistry research. The discovery of potent nAChR agonists like epibatidine (B1211577), a frog-derived alkaloid, spurred considerable interest in this class of compounds for their potential therapeutic applications unimib.itnih.gov. While epibatidine proved to be highly toxic, it highlighted the therapeutic potential of nAChR modulation, particularly for pain management unimib.itnih.gov.

Research on this compound has demonstrated its antinociceptive (pain-relieving) and anti-amnesic activities in preclinical models fishersci.fiwikipedia.orgwikipedia.orgontosight.ai. In studies, this compound was observed to dose-dependently increase the latency to paw licking in mice in the hot plate test and reduce the number of abdominal constrictions in mice in the acetic acid abdominal constriction test. These antinociceptive effects were shown to be reversible by the administration of mecamylamine (B1216088), a known nAChR antagonist fishersci.fiwikipedia.org. Furthermore, this compound has been shown to prevent amnesia induced by various pharmacological agents, including mecamylamine, the muscarinic receptor antagonist scopolamine (B1681570), and the nAChR antagonist dihydro-β-erythroidine, in mice using the passive avoidance test wikipedia.orgunimib.it.

Table 2: Observed Activities of this compound in Preclinical Models

| Activity Type | Model/Test | Observed Effect | Reversal Agent (if applicable) | Reference |

| Antinociceptive | Hot plate test (mice) | Dose-dependent increase in paw licking latency | Mecamylamine | fishersci.fiwikipedia.org |

| Antinociceptive | Acetic acid abdominal constriction test (mice) | Dose-dependent reduction in abdominal constrictions | Mecamylamine | fishersci.fiwikipedia.org |

| Anti-amnesic | Passive avoidance test (mice) | Prevention of amnesia | Mecamylamine, Scopolamine, Dihydro-β-erythroidine | wikipedia.orgunimib.it |

The development of this compound, originating from the work of Barlocco and co-workers at the University of Milan, exemplifies the ongoing efforts in medicinal chemistry to design and optimize small molecules targeting specific biological pathways wikipedia.orgunimib.itctdbase.org. The broader field of neuroscience drug discovery continues to explore nAChR agonists for their potential in addressing unmet medical needs in neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, and cognitive disorders unimib.itnih.govguidetopharmacology.org. This compound contributes to this research by providing a well-characterized compound for investigating the physiological and pharmacological roles of nAChRs.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4.2ClH/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7;;/h3-4,7-8,12H,1-2,5-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBGHZXNKMHVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195211-53-1 | |

| Record name | DBO-83 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Chemical Synthesis and Analog Design

Synthetic Methodologies for DBO-83 and its Derivatives

The synthesis of this compound, referred to in key literature as compound 1a , involves the substitution of a chlorinated heteroaryl ring onto the 3,8-diazabicyclo[3.2.1]octane scaffold. nih.gov A series of derivatives have been synthesized by placing substituents at either the 3-position or the 8-position of this bicyclic structure. nih.gov

The general synthetic approach involves the reaction of the 3,8-diazabicyclo[3.2.1]octane core with a suitable chlorinated heteroaryl compound, in this case, a chloropyridazine derivative, to yield the final product. The synthesis of derivatives follows a similar pathway, utilizing variously substituted heteroaryl rings or modifying the bicyclic core itself.

Strategies for the Synthesis of 3,8-Diazabicyclo[3.2.1]octane Analogues

The synthesis of the core 3,8-diazabicyclo[3.2.1]octane framework is a critical aspect of producing this compound and its analogues. One reported method involves the reduction of corresponding 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones with lithium aluminum hydride. researchgate.net These diones are derived from pyrrolidine-2,5-dicarboxylic acid. researchgate.net This multi-step process allows for the construction of the characteristic bicyclic system that forms the backbone of these compounds. The flexibility of this synthetic route enables the introduction of various substituents at different positions, facilitating the creation of a diverse library of analogues for structure-activity relationship studies.

Design Principles Guided by Structural Analogy, with a focus on Epibatidine (B1211577)

The design of this compound and its analogues was significantly influenced by the structure of epibatidine, a potent natural analgesic alkaloid. nih.govresearchgate.net Epibatidine, isolated from the skin of the Ecuadorian poison frog, exhibits powerful analgesic properties, acting through nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov However, its high toxicity limits its therapeutic potential. researchgate.net

Researchers sought to create analogues that would retain the analgesic efficacy of epibatidine while reducing its toxicity. researchgate.net The 3,8-diazabicyclo[3.2.1]octane scaffold of this compound was chosen as a structural mimic of the azabicycloheptane core of epibatidine. nih.gov Theoretical calculations and high-field 1H NMR spectroscopy have indicated that this compound and its analogues can adopt a conformation similar to that of epibatidine, which is believed to be crucial for their interaction with the nicotinic receptors. nih.govacs.org

Structure-Activity Relationship (SAR) Studies in the Context of Synthetic Optimization

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the chemical structure of this compound and its analogues influence their biological activity. These studies primarily focus on their affinity for the α4β2 nicotinic acetylcholine receptor subtype, which is implicated in its analgesic effects. nih.govacs.org

Binding studies have revealed that this compound (compound 1a ) exhibits a high affinity for the α4β2 nAChR subtype, with a Ki value of 4.1 ± 0.21 nM. acs.org The position of the heteroaryl substituent on the diazabicyclooctane ring is a critical determinant of activity. nih.gov

Below are interactive data tables summarizing the binding affinities of a series of 3,8-diazabicyclo[3.2.1]octane derivatives, highlighting the impact of different substituents and their placement on receptor affinity.

| Compound | Substituent at Position 3 | Ki (nM) |

|---|---|---|

| 1a (this compound) | 6-chloro-3-pyridazinyl | 4.1 ± 0.21 |

| 1b | 6-chloro-3-pyridyl | 10.5 ± 1.2 |

| 1c | 2-chloro-5-pyridyl | 25.0 ± 2.5 |

| Compound | Substituent at Position 8 | Ki (nM) |

|---|---|---|

| 2a | 6-chloro-3-pyridazinyl | 8.2 ± 0.9 |

| 2b | 6-chloro-3-pyridyl | 3.5 ± 0.4 |

| 2c | 2-chloro-5-pyridyl | 12.0 ± 1.5 |

The data indicates that while substitution at both the 3- and 8-positions can yield compounds with high affinity, the nature of the heteroaryl ring plays a significant role. For instance, a pyridazinyl group at the 3-position (this compound) results in very high affinity. Interestingly, a pyridyl group at the 8-position leads to even slightly higher affinity than at the 3-position. These findings underscore the intricate interplay between the bicyclic core, the nature of the substituent, and its point of attachment in determining the pharmacological activity of this class of compounds.

Iii. Molecular Structure and Conformational Analysis

Characterization of the Diazabicyclooctane Ring System and its Pyridazinyl Moiety

Dbo-83 is a chemical entity characterized by the fusion of two core structural components: a diazabicyclooctane ring system and a pyridazinyl moiety. The precise chemical name for this compound is (1R,5S)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane .

The diazabicyclooctane ring system in this compound is a bicyclic organic structure containing two nitrogen atoms. Specifically, it is a [3.2.1] octane (B31449) system, which defines the arrangement and bridging of the rings. This rigid, bicyclic scaffold is a common feature in various biologically active compounds, often serving to orient substituent groups in a specific three-dimensional arrangement.

The second key component is the pyridazinyl moiety , which is a six-membered aromatic ring containing two adjacent nitrogen atoms (a 1,2-diazine). In this compound, this ring is substituted with a chlorine atom at the 6th position and is attached to the diazabicyclooctane system at the 3rd position. The pyridazine (B1198779) ring and its chloro-substituent are significant features that influence the molecule's electronic properties and potential interactions with biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (1R,5S)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane |

| Molecular Formula | C₁₀H₁₃ClN₄ |

| SMILES | C1C[C@H]2CN(C[C@@H]1N2)C3=NN=C(C=C3)Cl |

Investigation of Conformational Preferences and Dynamics

Despite a thorough search of scientific literature, specific research studies detailing the conformational preferences and dynamics of this compound are not available. Computational chemistry techniques are generally employed for such investigations.

Theoretical Conformational Analysis (e.g., Neutral and Protonated Forms)

No specific theoretical conformational analyses for this compound, either in its neutral or protonated forms, were found in the reviewed literature. Such studies would typically involve quantum mechanical methods like Density Functional Theory (DFT) to determine the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

Influence of Solvent Environment on Molecular Conformation

There is no available research on how different solvent environments impact the molecular conformation of this compound. The conformation of a molecule can change significantly depending on the polarity of the solvent, as different solvents can stabilize different conformers through solute-solvent interactions. nih.govfrontiersin.org Investigating this aspect would require techniques like molecular dynamics simulations in explicit solvent models. rsc.org

Thermostatistical Studies on Conformational Populations

No thermostatistical studies concerning the conformational populations of this compound could be located. This type of analysis is used to determine the relative abundance of different conformers at various temperatures, providing insight into the molecule's dynamic behavior under different thermal conditions.

Comparative Structural and Conformational Analysis with Related Bioactive Molecules

A comparative analysis requires detailed conformational data, which is currently unavailable for this compound. Therefore, a direct structural and conformational comparison with other bioactive molecules could not be performed. Such an analysis would be valuable to understand how structural modifications affect biological activity by comparing the shape and flexibility of this compound to molecules with similar scaffolds or biological targets.

Pharmacophore Modeling and Analysis of Molecular Volume Disposition

No studies on the pharmacophore modeling or molecular volume disposition of this compound have been published. A pharmacophore model identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov Developing such a model for this compound would require a set of active molecules and their biological data to deduce the key features for molecular recognition at a biological target.

Iv. Advanced Computational Chemistry Applications

Application of Quantum Chemical Calculations to DBO-83

Quantum chemical calculations, rooted in quantum mechanics, are indispensable for accurately describing the electronic structure and energetic properties of molecules. These methods, including ab initio and Density Functional Theory (DFT), enable the prediction of molecular geometries, vibrational frequencies, and various spectroscopic properties. invivochem.comalchetron.com For this compound, such calculations are crucial for understanding its intrinsic molecular characteristics.

A notable application of these methods in the context of this compound involves studies on its nature as a nicotinic analgesic. Computational chemistry, including quantum chemical approaches, has been applied to analyze compounds related to this compound, such as ABT-594, where conformational analysis was performed at the MP2/cc-pVDZ level to account for entropic effects at physiological temperatures. oup.comwikipedia.org While specific details of quantum chemical calculations solely on this compound are less extensively documented in general abstracts, the broader field of computational chemistry frequently employs these techniques to understand the behavior of complex molecular systems, including those relevant to this compound. oup.comwikipedia.org

Quantum chemical calculations can provide detailed insights into:

Molecular Geometry Optimization: Determining the most stable 3D arrangement of atoms.

Electronic Structure: Analyzing electron density distribution, frontier molecular orbitals (HOMO-LUMO), and charge distribution, which are critical for understanding reactivity and interaction sites.

Energetic Properties: Calculating formation energies, conformational energies, and reaction pathways.

Molecular Dynamics Simulations in Understanding Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD provides insights into conformational changes, binding mechanisms, and the dynamic nature of ligand-receptor interactions. invivochem.cominformaticsjournals.co.innih.gov

This compound functions as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), indicating its ability to bind to and activate these biological targets. ontosight.ai Understanding these ligand-receptor interactions is paramount for drug design and development. MD simulations can model the intricate dance between this compound (the ligand) and its nAChR target (the receptor), revealing:

Binding Modes and Affinities: Identifying the preferred orientation and strength of this compound binding within the receptor's active site.

Conformational Changes: Observing how both the ligand and the receptor adapt their shapes upon interaction.

Interaction Hotspots: Pinpointing specific amino acid residues in the receptor that form critical contacts (e.g., hydrogen bonds, hydrophobic interactions) with this compound.

Water-Mediated Interactions: Analyzing the role of solvent molecules in the binding process.

Computational analyses, including those that would leverage MD, have been used to validate the binding modes of DBO derivatives, such as β-lactamase inhibitors, to their enzymatic targets, for instance, binding to Zn2+ ions. wikipedia.orgfishersci.fi This highlights the general applicability of such computational approaches to DBO-related compounds in understanding their biological mechanisms.

Computational Studies on this compound Analogs and Related Systems

The exploration of this compound extends to its analogs and related chemical systems, which are often investigated computationally to optimize desired properties or understand structure-activity relationships. This compound itself is part of a series of 3,8-diazabicyclo[3.2.1]octanes synthesized as potential analogs of epibatidine (B1211577), a potent natural analgesic. oup.com

Computational studies on these analogs aim to:

Structure-Activity Relationship (SAR) Elucidation: Systematically varying parts of the this compound structure and computationally predicting the impact on binding affinity or biological activity. This helps in identifying key pharmacophoric features.

Lead Optimization: Refining existing lead compounds to improve potency, selectivity, and other desirable characteristics.

Discovery of Novel Scaffolds: Identifying new chemical entities with similar biological function but potentially improved properties, such as reduced toxicity or enhanced specificity.

Examples of related nicotinic agonists that have been subject to theoretical studies include ABT-594, which was developed as a less toxic analog of epibatidine. wikipedia.orgwikipedia.org Furthermore, diazabicyclooctane (DBO) derivatives are a significant class of β-lactamase inhibitors, with ongoing computational studies and synthesis efforts to develop new derivatives capable of inhibiting various types of β-lactamases. wikipedia.orgfishersci.fi This demonstrates the broad applicability of computational methods in the rational design and optimization of DBO-based compounds across different therapeutic areas.

Utilization of High-Performance Computing and Clustering for Complex Molecular Systems

The complexity of molecular systems, particularly those involving large biomolecules and their interactions, necessitates the use of High-Performance Computing (HPC) resources. HPC environments, often comprising clusters of interconnected computers, provide the computational power required to run demanding simulations and calculations efficiently. oup.comwikipedia.org

Clustering computing is a first-line tool in computational chemistry for handling the vast amounts of data generated from simulations, such as molecular dynamics trajectories. oup.comguidetopharmacology.org For complex molecular systems involving this compound or its analogs, clustering analysis plays a vital role in:

Conformational Space Exploration: Grouping similar molecular conformations sampled during MD simulations into distinct states, thereby simplifying the analysis of dynamic behavior.

Identification of Metastable States: Discovering stable or semi-stable structural arrangements that the molecule or complex adopts.

Pharmacophore Elucidation: Identifying common spatial arrangements of essential chemical features among a set of biologically active molecules, which can be achieved by analyzing clustered conformations. oup.comwikipedia.org

Data Reduction and Interpretation: Making large datasets more manageable and interpretable by identifying representative structures or trajectories.

The application of clustering computing for the this compound nicotinic analgesic has been specifically highlighted as a case study demonstrating how customized clustering environments are essential for modeling complex molecular systems. oup.comwikipedia.orgnih.gov This underscores the critical role of HPC and advanced data analysis techniques in modern computational chemistry research.

Compound Information Table

V. Pharmacological Characterization: Mechanism of Action

Elucidation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism

DBO-83 functions as a novel agonist of nicotinic acetylcholine receptors (nAChRs). nih.govinvivochem.cnneobioscience.comhandwiki.org This agonistic activity is central to its observed pharmacological effects, which include antinociceptive (pain-relieving) and anti-amnesic properties. nih.govinvivochem.cnneobioscience.comhandwiki.orguni.lu The in vivo effects of this compound, such as increasing the latency to paw licking in the hot plate test and reducing abdominal constrictions in the acetic acid test in mice, are mediated by nAChR activation and can be attenuated by nAChR antagonists like mecamylamine (B1216088). nih.govneobioscience.comuni.lu Structurally, this compound is related to epibatidine (B1211577), a potent natural analgesic, although this compound demonstrates an improved pharmacological profile by lacking appreciable activity at neuromuscular junction nAChRs. uni.lu

Quantitative Analysis of Binding Affinity and Selectivity for nAChR Subtypes

Quantitative analysis of this compound's binding affinity for nAChRs has been performed using radioligand binding assays. In these studies, this compound was shown to bind to nAChRs present in rat cortical membranes with a dissociation constant (Ki) of 4.1 nM. nih.govinvivochem.cnneobioscience.comhandwiki.orguni.lu The assay utilized [³H]cytisine as the radioligand, which is known to act as a partial agonist for the α4β2 nAChR subtype and an agonist for the α7 nAChR subtype. nih.govneobioscience.comhandwiki.orguni.lu

Detailed binding studies have confirmed that this compound exhibits a high affinity for the α4β2 nAChR subtype, with a reported Ki value of 4.1 ± 0.21 nM. The α4β2 nAChR is recognized as the predominant high-affinity nicotine (B1678760) binding site within the mammalian brain and plays a critical role in various neurological functions. This compound is characterized as a full agonist at these α4β2 receptors.

While the primary binding affinity (Ki = 4.1 nM) for this compound was determined in rat cortical membranes using [³H]cytisine, which is an α7 nAChR agonist, a specific, isolated Ki value for this compound solely at the α7 nAChR subtype is not explicitly detailed in the available research. The α7 nAChR subtype is a homopentameric receptor predominantly found in the central nervous system, particularly in regions associated with learning and memory. These receptors are known to bind with low affinity to endogenous agonists like acetylcholine and nicotine, but with high affinity to specific antagonists.

Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptors

| Receptor Type/Source | Ligand Used | Dissociation Constant (Ki) | Reference |

| Rat Cortical Membranes | [³H]cytisine | 4.1 nM | nih.govinvivochem.cnneobioscience.comhandwiki.orguni.lu |

| α4β2 nAChR Subtype | Not specified (Binding studies) | 4.1 ± 0.21 nM |

Functional Activity Studies on Diverse nAChR Subtypes in Cellular Models

Functional activity investigations of this compound have demonstrated its selective action on neuronal nAChRs. Studies conducted on three different cell lines revealed that this compound lacked any functional activity at the neuromuscular junction nAChRs. This specificity is a notable characteristic, distinguishing its profile from broader-acting agonists like epibatidine, which can activate neuromuscular junction nAChRs. Furthermore, this compound has been identified as a full agonist at both α4β2 and ganglionic nAChRs.

Exploration of Interactions with Other Specific Biological Targets (e.g., enzymes, receptors)

Current pharmacological characterization of this compound primarily focuses on its interactions with nicotinic acetylcholine receptors. Based on the available research, detailed information regarding significant interactions of this compound with other specific biological targets, such as enzymes or other receptor families beyond nAChRs, is not extensively documented. The compound's known activities are predominantly attributed to its nAChR agonism.

Mechanistic Elucidation of Nicotinic System Involvement through Antagonist Studies

Research findings indicate that this compound binds to nAChRs in rat cortical membranes with a high affinity, exhibiting a Kᵢ value of 4.1 nM wikipedia.orgwikipedia.org. This binding leads to its observed pharmacological effects, which are specifically mediated through central nicotinic pathways. The antinociceptive effects of this compound in mice and rats, for instance, were effectively abolished by the administration of mecamylamine, a non-selective central nicotinic antagonist wikipedia.orgfishersci.com. This specific blockade by a nicotinic antagonist underscores the critical role of nAChRs in mediating this compound's pain-relieving properties fishersci.com.

Further studies employed a panel of antagonists targeting different receptor systems to confirm the specificity of this compound's action. It was observed that the antinociceptive effects of this compound were not prevented by atropine, a muscarinic receptor antagonist; naloxone, an opioid receptor antagonist; or CGP 35348, a GABAB receptor antagonist fishersci.com. These findings provide compelling evidence that this compound's therapeutic effects are selectively mediated through the nicotinic acetylcholine system, rather than involving muscarinic, opioid, or GABAB pathways fishersci.com.

Beyond antinociception, this compound also demonstrated the ability to dose-dependently prevent amnesia induced by various pharmacological agents in mice using a passive avoidance test wikipedia.org. This anti-amnesic effect was notably reversed by mecamylamine and dihydro-β-erythroidine, another nAChR antagonist, as well as by the muscarinic receptor antagonist scopolamine (B1681570) wikipedia.org. The reversal by nicotinic antagonists further supports the involvement of the nicotinic system in this compound's cognitive-enhancing properties wikipedia.org.

Mechanistically, this compound functions as a full agonist at α4β2 and ganglionic nAChRs tocris.comhellobio.com. Importantly, it exhibits negligible activity at neuromuscular junction nAChRs, suggesting a selective action profile that contributes to its therapeutic potential without significant peripheral neuromuscular side effects tocris.comhellobio.com. The central mediation of its antinociceptive effects is further supported by its efficacy following intracerebroventricular administration fishersci.com. The α4β2 subtype is considered a predominant high-affinity nicotine binding site in the brain and is implicated in the antinociceptive actions of nicotinic agonists mims.com.

The following table summarizes key findings from antagonist studies elucidating the involvement of the nicotinic system in this compound's pharmacological profile:

| Antagonist Used | Target Receptor System | Effect on this compound's Antinociceptive Activity | Effect on this compound's Anti-amnesic Activity | Reference |

| Mecamylamine | Non-selective nAChR | Prevented | Prevented amnesia induced by it | wikipedia.orgfishersci.com |

| Atropine | Muscarinic Receptor | No effect | Not directly tested/reported | fishersci.com |

| Naloxone | Opioid Receptor | No effect | Not directly tested/reported | fishersci.com |

| CGP 35348 | GABAB Receptor | No effect | Not directly tested/reported | fishersci.com |

| Dihydro-β-erythroidine | nAChR | Not directly tested/reported | Prevented amnesia induced by it | wikipedia.org |

| Scopolamine | Muscarinic Receptor | Not directly tested/reported | Prevented amnesia induced by it | wikipedia.org |

Vi. Biological Activities and Preclinical Efficacy Studies

Antinociceptive Research Profile

The antinociceptive profile of Dbo-83 has been extensively investigated in various preclinical pain models, demonstrating its potential as an analgesic agent. Its effects are mediated through interactions with the nicotinic cholinergic system.

Evaluation of Pain Threshold Modulation

Studies have shown that this compound is capable of modulating pain thresholds. In the hot plate test, a standard model for assessing acute thermal nociception, this compound dose-dependently increased the latency to paw licking in mice. This increase in latency is indicative of an elevated pain threshold, suggesting a central antinociceptive effect. bertin-bioreagent.comcaymanchem.com

Efficacy in Thermal Nociception Models (e.g., Hot Plate Test)

In the hot plate test, a widely used thermal nociception model, this compound consistently demonstrated efficacy. The test involves placing mice on a heated surface (e.g., 52°C or 55°C) and measuring the time until they exhibit a nociceptive response, such as paw licking or jumping. bertin-bioreagent.comcaymanchem.comresearchgate.netwikipedia.org this compound produced a dose-dependent increase in this response latency, signifying its ability to alleviate pain originating from thermal stimuli. bertin-bioreagent.comcaymanchem.com

Efficacy in Chemical Nociception Models (e.g., Acetic Acid Abdominal Constriction Test)

This compound's antinociceptive effects extend to chemical models of pain, such as the acetic acid abdominal constriction test (also known as the writhing test). This model induces visceral pain through an intraperitoneal injection of acetic acid, leading to characteristic abdominal constrictions or writhes. bertin-bioreagent.comcaymanchem.comciencialatina.orgjapsonline.com this compound dose-dependently reduced the number of abdominal constrictions in mice, indicating its effectiveness against chemically induced nociception. bertin-bioreagent.comcaymanchem.com

| Nociception Model | Observed Effect of this compound |

| Hot Plate Test (Thermal Nociception) | Dose-dependent increase in latency to paw licking. bertin-bioreagent.comcaymanchem.com |

| Acetic Acid Abdominal Constriction Test (Chemical Nociception) | Dose-dependent reduction in the number of abdominal constrictions. bertin-bioreagent.comcaymanchem.com |

Mechanistic Analysis of Non-Opioid Pathways in Antinociception

The antinociceptive actions of this compound are primarily attributed to its agonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). Crucially, these effects have been shown to be reversible by the administration of mecamylamine (B1216088), a non-selective nAChR antagonist. bertin-bioreagent.comcaymanchem.com This antagonism by mecamylamine strongly suggests that this compound's pain-relieving properties are mediated through nicotinic cholinergic pathways, distinguishing its mechanism from opioid-dependent analgesia. This highlights this compound's potential as a non-opioid analgesic. bertin-bioreagent.comcaymanchem.com

Antiamnesic Research Profile

Beyond its antinociceptive properties, this compound has also demonstrated significant antiamnesic activity in preclinical studies, suggesting its potential in cognitive function modulation.

Reversal of Pharmacologically Induced Amnesia

This compound has been shown to effectively prevent amnesia induced by various pharmacological agents in mice, particularly in the passive avoidance test. This test is commonly used to evaluate learning and memory processes. This compound dose-dependently prevented amnesia induced by:

Mecamylamine : An nAChR antagonist, indicating that this compound's cognitive effects are linked to nicotinic receptor activation. bertin-bioreagent.comcaymanchem.com

Scopolamine (B1681570) : A muscarinic receptor antagonist, suggesting an interaction or modulation of cholinergic systems beyond just nicotinic receptors, or a broader effect on cognitive processes disrupted by cholinergic blockade. bertin-bioreagent.comcaymanchem.com

Dihydro-β-erythroidine : Another nAChR antagonist, further supporting the involvement of nicotinic cholinergic pathways in this compound's antiamnesic effects. bertin-bioreagent.comcaymanchem.com

| Amnesia-Inducing Agent | Receptor Class Targeted by Inducing Agent | Effect of this compound |

| Mecamylamine | Nicotinic Acetylcholine Receptor (nAChR) | Prevention of amnesia bertin-bioreagent.comcaymanchem.com |

| Scopolamine | Muscarinic Receptor | Prevention of amnesia bertin-bioreagent.comcaymanchem.com |

| Dihydro-β-erythroidine | Nicotinic Acetylcholine Receptor (nAChR) | Prevention of amnesia bertin-bioreagent.comcaymanchem.com |

It is important to note that this compound's modulatory effects on cognitive processes were observed without inducing changes in the animals' gross behavior, motor coordination, or spontaneous motility, as assessed by tests such as the rotarod and Animex apparatus. researchgate.net This suggests a specific cognitive enhancement rather than a general stimulant effect.

Modulation of Memory Processes and Cognitive Functions

The consistent reversal of various forms of amnesia highlights this compound's capacity to modulate memory functions. These preclinical findings suggest that this compound holds potential for the treatment of cognitive deficits. wikipedia.orgwikidata.org Acetylcholine, a key neurotransmitter, plays a significant role in attentional modulation and memory formation, with its effects mediated by the activation of muscarinic and nicotinic receptors. mims.comnih.gov this compound's action as a nicotinic agonist aligns with this understanding, as it effectively counteracts amnesia induced by both nicotinic antagonists and agents that disrupt memory through other pathways. wikipedia.orgdsmz.de

Comparative Efficacy Studies with Established Memory Enhancers (e.g., Nicotine (B1678760), Physostigmine (B191203), Piracetam)

Comparative studies have shown that the antiamnesic effects of this compound are comparable to those of several established memory enhancers. In the mouse passive avoidance test, this compound exhibited antiamnesic activity similar to nicotine (2 mg/kg ip), the cholinesterase inhibitor physostigmine (0.2 mg/kg ip), and the nootropic drug piracetam (B1677957) (30 mg/kg ip). wikipedia.org This suggests that this compound possesses a potent and broad-spectrum antiamnesic profile.

Table 4: Comparative Antiamnesic Efficacy of this compound

| Compound | Effective Dose (mg/kg ip) | Antiamnesic Effect (vs. This compound) | Reference |

| Nicotine | 2 | Comparable | wikipedia.orgwikipedia.org |

| Physostigmine | 0.2 | Comparable | wikipedia.orgwikipedia.org |

| Piracetam | 30 | Comparable | wikipedia.orgwikipedia.org |

Investigation of Other Potential Bioactivities

Assessment of Insecticidal Properties Based on Structural Similarities

Research has explored other potential biological activities of this compound, including its insecticidal properties. Studies have indicated that compounds with structural similarities to this compound free base exhibit insecticidal activity, suggesting potential applications in agricultural chemistry. fishersci.ca This area warrants further investigation to elucidate the specific mechanisms and efficacy of this compound as an insecticidal agent.

Exploratory Studies in Agricultural Chemistry Applications

This compound, identified as 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo(3.2.1)octane, is a chemical compound belonging to the class of bicyclic amidines ontosight.aimedkoo.com. Its molecular structure, featuring a diazabicyclooctane ring system substituted with a 6-chloro-3-pyridazinyl group, contributes to its physical and chemical properties ontosight.ai. This compound functions as an agonist of nicotinic acetylcholine receptors (nAChRs) caymanchem.comsigmaaldrich.com.

The modulation of nicotinic acetylcholine receptors is a well-established mechanism of action for various insecticides, as these receptors play a crucial role in the nervous system of insects. Compounds that act as nAChR agonists can disrupt normal neural function in pests, leading to paralysis and death.

Exploratory studies have indicated the potential of this compound in agricultural chemistry, specifically due to its structural characteristics. Research published in the Journal of Medicinal Chemistry has revealed that compounds possessing structures similar to this compound free base exhibit insecticidal activity ontosight.ai. This finding suggests that this compound itself may hold promise for applications in pest control within agricultural settings.

However, detailed research findings and specific data tables directly demonstrating the efficacy of this compound in agricultural chemistry applications, such as its performance as an insecticide, herbicide, or fungicide, were not extensively available in the provided literature. Further dedicated studies would be necessary to fully characterize its potential and establish its specific applications and efficacy profiles in this domain.

Vii. Pharmacological Profile and Behavioral Assessments

General Behavioral Effects and Motor Coordination Analysis

Initial evaluations of Dbo-83 aimed to determine its baseline effects on motor behavior, a critical step in profiling any new psychoactive compound.

Motor coordination and balance are key indicators of central nervous system function. The rotarod test, a standard assay for these functions, was employed to assess the impact of this compound. In studies conducted on mice, this compound did not negatively affect motor coordination. unifi.it Animals treated with the compound showed an endurance time on the rotating rod that was comparable to that of saline-treated control groups, indicating that this compound does not impair balance or motor skills at the doses tested. researchgate.net

Interactive Table 1: this compound Performance in the Rotarod Test

Click to view data

| Metric | Vehicle Control Group | This compound Treated Group | Outcome |

| Endurance Time | Baseline | Comparable to Baseline | No significant motor impairment |

| Motor Coordination | Normal | Normal | No deficits observed |

The assessment of spontaneous locomotor activity helps to identify whether a compound has stimulant or sedative properties. Research has shown that this compound does not alter the spontaneous motility of mice. unifi.it When observed in an Animex apparatus, there were no significant changes in the locomotor activity of mice treated with this compound compared to control animals. researchgate.net This suggests that this compound does not independently act as a central nervous system stimulant or depressant. researchgate.net

Comparative Pharmacological Evaluation of Behavioral Profiles (e.g., with Nicotine)

To further elucidate its mechanism of action, this compound has been studied in comparison to nicotine (B1678760), a well-known nicotinic agonist. While this compound itself does not alter motor activity, its interaction with nicotine reveals important aspects of its pharmacological profile. Studies have shown that this compound can antagonize memory disruption induced by nicotinic antagonists. researchgate.net This suggests an interaction at the level of nicotinic receptors. The effects of this compound have been found to be comparable to those of nicotine in certain antiamnesic tests, highlighting its activity as a nicotinic agonist. unifi.it

Viii. Analytical Methodologies for Dbo 83 Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups present in DBO-83.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of chemical structures, offering detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, 1H NMR spectroscopy has been employed to confirm its structural consistency. Certificates of Analysis (COA) for this compound often report that the 1H NMR spectrum is "consistent with structure," indicating its use as a primary method for verifying the synthesized compound against its expected molecular architecture abmole.com. This technique provides characteristic signals for each unique hydrogen environment in the molecule, allowing for the determination of proton counts, chemical shifts, and coupling patterns, all of which are critical for confirming the proposed 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane core structure of this compound caymanchem.com.

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing complementary information to NMR regarding functional groups and molecular symmetry. While specific IR or Raman spectra for this compound are not explicitly detailed in publicly available summaries, these methods are routinely applied in chemical research to identify characteristic bonds (e.g., C-H, C=C, C=N, C-Cl, N-H) and confirm the presence or absence of specific functional groups within a compound hawaii.edu. For a molecule like this compound, with its bicyclic amine and pyridazine (B1198779) moieties, IR and Raman spectroscopy would be instrumental in verifying the presence of C-Cl stretches, aromatic C=C and C=N vibrations, and N-H stretches, contributing to a holistic structural confirmation hawaii.educapes.gov.brcardiff.ac.uk.

Mass Spectrometry (MS) Applications for Structural Confirmation and Purity

Mass Spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and providing insights into its fragmentation patterns, which are indicative of its chemical structure. For this compound, MS applications are utilized for both structural confirmation and purity assessment sigmaaldrich.com. The formal name of this compound is 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, dihydrochloride (B599025), with a molecular formula of C10H13ClN4 • 2HCl and a formula weight of 297.6 caymanchem.com. The free base, C10H13ClN4, has an exact mass of 224.0828741 Da medkoo.comnih.gov. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), can precisely determine the molecular weight, allowing for the confirmation of the elemental composition. Furthermore, the fragmentation pattern observed in MS provides structural clues by breaking the molecule into characteristic ions, which can be correlated with the proposed structure of this compound ucalgary.ca. The availability of Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound further underscores its use in assessing both purity and structural integrity caymanchem.com.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds, ensuring the high purity required for reliable research. For this compound, purity levels are typically reported as ≥98%, which is achieved and verified through chromatographic methods abmole.comcaymanchem.commedkoo.comcaymanchem.com.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation and purity assessment of this compound. HPLC is particularly suitable for non-volatile or thermally labile compounds, while GC is effective for volatile compounds or those that can be derivatized to become volatile bertin-bioreagent.comresearchgate.net. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase researchgate.netmdpi.com. The retention time of this compound in a specific chromatographic system serves as an identification parameter, while the area under its peak, relative to other peaks, indicates its purity chromatographyonline.com. The development and validation of these chromatographic methods involve optimizing parameters such as column chemistry, mobile phase composition, flow rate, and detection wavelength to achieve optimal resolution, sensitivity, and reproducibility for this compound and any potential impurities europa.eucloudfront.net.

Development and Validation of In Vitro and In Vivo Assays for Biological Activity Assessment

The assessment of this compound's biological activity involves a series of meticulously developed and validated in vitro and in vivo assays, crucial for understanding its pharmacological profile as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.

In vitro assays provide a controlled environment to study the direct interaction of this compound with its molecular targets. A key example is the radioligand binding assay, where this compound's affinity for nAChRs in rat cortical membranes has been determined. This compound binds to nAChRs with a reported Ki value of 4.1 nM in an assay utilizing [3H]cytisine as a radioligand, which is a partial agonist for α4β2 nAChRs and an agonist for α7 nAChRs caymanchem.comcaymanchem.combertin-bioreagent.commedchemexpress.com. This quantitative measure of binding affinity is fundamental for characterizing its potency at the receptor level.

In vivo assays are then employed to evaluate the compound's effects within a living organism, providing insights into its pharmacological actions and potential therapeutic applications. For this compound, its antinociceptive (pain-relieving) and anti-amnesic (memory-improving) activities have been demonstrated through several established rodent models caymanchem.comcaymanchem.combertin-bioreagent.commedchemexpress.com.

Table 1: Key In Vitro and In Vivo Assays for this compound Biological Activity

| Assay Type | Specific Assay | Key Findings for this compound | Reference |

| In Vitro | Radioligand Binding Assay (rat cortical membranes, [3H]cytisine) | Ki = 4.1 nM for nAChRs (α4β2 and α7) | caymanchem.comcaymanchem.combertin-bioreagent.commedchemexpress.com |

| In Vivo | Hot Plate Test (mice) | Dose-dependently increases latency to paw licking (antinociceptive effect) | caymanchem.comcaymanchem.combertin-bioreagent.com |

| In Vivo | Acetic Acid Abdominal Constriction Test (mice) | Dose-dependently reduces number of abdominal constrictions (antinociceptive effect) | caymanchem.comcaymanchem.combertin-bioreagent.com |

| In Vivo | Passive Avoidance Test (mice) | Dose-dependently prevents amnesia induced by mecamylamine (B1216088), scopolamine (B1681570), and dihydro-β-erythroidine (anti-amnesic effect) | caymanchem.comcaymanchem.combertin-bioreagent.com |

The validation of these assays ensures their reliability, accuracy, and suitability for their intended purpose europa.eu. This includes demonstrating specificity (measuring only the intended analyte or effect), precision (reproducibility of results), and linearity (proportionality between response and concentration) europa.eu. For in vivo studies, careful consideration of animal models and statistical analysis is paramount to obtain robust and interpretable results mdpi.comnih.gov.

Ix. Future Research Directions and Therapeutic Implications

Deeper Elucidation of nAChR Subtype Selectivity and Allosteric Modulation Mechanisms

While DBO-83 has shown high affinity for α4β2 nAChRs and agonistic activity at ganglionic nAChRs, a comprehensive understanding of its precise selectivity across the diverse family of nAChR subtypes remains crucial fishersci.fifishersci.at. Future research should focus on detailed pharmacological profiling across all known neuronal nAChR subtypes (e.g., α3β4, α7, α6-containing receptors) using electrophysiological and calcium imaging techniques. This would provide a more granular view of its functional selectivity and potential for off-target effects.

Furthermore, the mechanisms of allosteric modulation by this compound warrant deeper investigation. Allosteric modulators can fine-tune receptor activity by influencing the binding and/or efficacy of endogenous ligands, offering a pathway to achieve more nuanced pharmacological effects with potentially fewer side effects compared to orthosteric agonists fishersci.fi. Studies should aim to determine if this compound acts as a pure orthosteric agonist or if it possesses allosteric properties that contribute to its observed activities. This could involve exploring its interaction with known allosteric sites on nAChRs and assessing its ability to modulate the response to acetylcholine (B1216132) or other orthosteric ligands. Such insights would be instrumental in developing next-generation nAChR modulators.

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Pharmacological Profiles

The bicyclic diazabicyclooctane core of this compound provides a robust structural foundation for the rational design and synthesis of novel derivatives. Research efforts should leverage computational chemistry and structure-activity relationship (SAR) studies to identify key pharmacophores and optimize the compound's pharmacological profile fishersci.at. The goal would be to synthesize derivatives with improved nAChR subtype selectivity, enhanced potency, optimized pharmacokinetic properties (e.g., bioavailability, brain penetrance), and reduced potential for adverse effects.

This includes exploring modifications to the 6-chloro-3-pyridazinyl group and the diazabicyclo[3.2.1]octane ring system. For instance, varying substituents, introducing conformational constraints, or incorporating bioisosteric replacements could lead to compounds with superior therapeutic indices. The lessons learned from the development of other nAChR agonists, such as epibatidine (B1211577) analogs, which aimed to separate analgesic effects from toxicity, can guide the design of this compound derivatives fishersci.se.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Beyond binding affinities, advanced mechanistic studies are essential to fully characterize this compound's actions. This includes investigating its effects on ion flux through nAChR channels, receptor desensitization kinetics, and the downstream signaling pathways activated upon receptor binding. Techniques such as patch-clamp electrophysiology, FRET-based biosensors, and phosphoproteomics can provide detailed insights into its molecular interactions.

At the cellular level, research should explore this compound's impact on neuronal excitability, synaptic plasticity, and neurotransmitter release in relevant brain regions. Understanding how this compound modulates these fundamental cellular processes will be critical for elucidating the mechanisms underlying its anti-amnesic and antinociceptive effects and for identifying potential biomarkers of its activity.

Potential Role in the Treatment of Neurodegenerative Disorders, specifically Alzheimer's Disease-related Cognitive Deficitsmims.com

This compound has demonstrated significant anti-amnesic activity in preclinical models, preventing amnesia induced by various agents, including those that impair cholinergic neurotransmission wikipedia.orgfishersci.cafishersci.ca. This positions this compound as a promising candidate for the treatment of cognitive deficits associated with neurodegenerative disorders, particularly Alzheimer's Disease (AD) fishersci.cafishersci.seinformaticsjournals.co.in.

Cognitive impairment, especially memory deficits, is a hallmark of AD mims.com. The cholinergic hypothesis of AD suggests that a decline in cholinergic neurotransmission contributes to cognitive decline. Given that nAChR agonists like this compound can enhance memory functions and modulate neurotransmitter systems important for learning and memory, further research is warranted fishersci.fifishersci.ca. Future studies should focus on:

Long-term efficacy studies: Assessing the sustained cognitive benefits of this compound in chronic AD models.

Neuroprotective effects: Investigating whether this compound can mitigate neurodegeneration or promote neuronal survival, potentially through anti-inflammatory or anti-apoptotic mechanisms.

Combination therapies: Exploring the synergistic effects of this compound with existing AD treatments or other novel therapeutic approaches.

Translational studies: Bridging preclinical findings to human trials to evaluate its safety and efficacy in AD patients with cognitive impairments.

Exploration of Emerging Applications in Diverse Research Fields Beyond Current Scope

While current research primarily focuses on this compound's roles in pain and cognition, its broad nAChR agonistic activity suggests potential in other diverse research fields. The involvement of nAChRs in various physiological and pathophysiological processes opens avenues for exploration.

For instance, nAChRs play roles in attention, mood regulation, and neuroprotection fishersci.fifishersci.se. Therefore, this compound or its derivatives could be investigated for their potential in addressing other CNS disorders such as attention-deficit/hyperactivity disorder (ADHD), depression, or anxiety, where cholinergic system dysregulation is implicated. Furthermore, given the involvement of nAChRs in inflammatory processes and immune modulation, future research could explore this compound's potential in non-CNS applications, such as inflammatory diseases, provided its selectivity profile supports such investigations. This broader exploration would expand the therapeutic landscape for this compound and its analogs.

Data Table

The primary quantitative data available for this compound relates to its binding affinity to nicotinic acetylcholine receptors.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |

| This compound | nAChRs (rat cortical membranes, via [³H]cytisine) | 4.1 nM | wikipedia.orgfishersci.camims.com |

Q & A

Q. What are the primary pharmacological targets of DBO-83, and how are they experimentally validated?

this compound acts as a partial agonist at α4β2 and a full agonist at α7 nicotinic acetylcholine receptors (nAChRs). Binding affinity (Ki = 4.1 nM for α4β2) is validated via competitive radioligand assays using [³H]cytisine in rat cortical membranes. Receptor specificity is confirmed through antagonist reversal studies (e.g., mecamylamine attenuates analgesic effects in hot-plate tests). Researchers must include control groups treated with selective antagonists to isolate receptor-specific responses .

Q. Which behavioral models are optimal for assessing this compound's anti-amnesic effects?

The passive avoidance test in rodents is widely used, where latency to enter a dark compartment (paired with an aversive stimulus) measures memory retention. Scopolamine-induced amnesia models are employed to evaluate this compound's prophylactic efficacy. Studies should standardize inter-trial intervals, environmental cues, and scoring protocols to minimize variability. Blinded observers and automated tracking systems enhance reproducibility .

Q. How is dose-dependent validity ensured in this compound experiments?

Researchers establish dose-response curves across at least three concentrations (e.g., 0.1, 1, 10 mg/kg) in preclinical models. Statistical power is maximized by using ≥8 animals per group. Non-linear regression analysis (e.g., log-dose vs. response) identifies ED₅₀ values. Co-administration with receptor antagonists (e.g., mecamylamine) confirms target engagement .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound's receptor binding affinity across assays?

Discrepancies may arise from differences in membrane preparation (e.g., tissue source, buffer pH) or ligand incubation times. Cross-validation using orthogonal techniques (e.g., electrophysiology for functional receptor activity) is critical. Researchers should replicate assays under standardized conditions and report detailed protocols (e.g., temperature, centrifugation parameters) to enable direct comparisons .

Q. How can longitudinal studies evaluate this compound's chronic effects on cognitive function?

Longitudinal designs require staggered dosing schedules (e.g., 28-day administration in rodents) with periodic behavioral assessments (e.g., Morris water maze trials at days 7, 14, 21). Cohort groups should include washout periods to assess reversibility. Molecular endpoints (e.g., hippocampal BDNF levels via ELISA) complement behavioral data. Ethical protocols must address prolonged animal stress and attrition rates .

Q. What statistical approaches are recommended for integrating behavioral and molecular data in this compound studies?

Multivariate analysis (e.g., MANOVA) accounts for correlated outcomes (e.g., latency time and receptor occupancy). Path analysis models causal pathways between molecular targets (α7 nAChR activation) and cognitive outcomes. Bootstrapping validates robustness in small-sample studies. Pre-registration of analysis plans reduces Type I errors .

Q. How should researchers design experiments to distinguish this compound's anti-inflammatory vs. neuromodulatory effects?

Dual-mechanism studies require parallel in vivo and in vitro models. For example:

- In vivo: Carrageenan-induced paw edema tests paired with cytokine profiling (IL-6, TNF-α via multiplex assays).

- In vitro: Microglial cell cultures treated with LPS + this compound, measuring phagocytosis and NF-κB activation. Control groups should receive selective inhibitors (e.g., α-bungarotoxin for α7 nAChR) to isolate pathways .

Methodological Best Practices

- Data Management: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw behavioral data (e.g., latency times) and molecular readouts (e.g., Ki values) should be archived in repositories like Zenodo with DOI assignment .

- Ethical Compliance: Follow ARRIVE guidelines for preclinical studies, including randomization, blinding, and sample-size justification .

- Instrument Validation: Calibrate behavioral apparatus (e.g., hot-plate temperature) daily. Use positive controls (e.g., nicotine for nAChR assays) to confirm experimental sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.